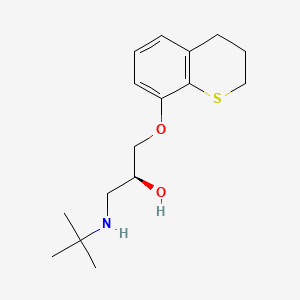
(2S)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Tertatolol: is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases such as hypertension and arrhythmias. The compound is characterized by its ability to block the action of endogenous catecholamines, particularly norepinephrine and epinephrine, on beta-adrenergic receptors, which are part of the sympathetic nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-tertatolol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of functional groups necessary for beta-adrenergic receptor antagonism. The reaction conditions often involve the use of strong bases, acids, and various solvents to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of (-)-tertatolol is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Tertatolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of (-)-tertatolol, which may have different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-tertatolol is used as a model compound to study the mechanisms of beta-adrenergic receptor antagonism and to develop new beta-blockers with improved efficacy and safety profiles.
Biology: Biologically, (-)-tertatolol is used in research to understand the physiological and pathological roles of beta-adrenergic receptors in various tissues and organs.
Medicine: Medically, (-)-tertatolol is investigated for its potential therapeutic effects in conditions beyond cardiovascular diseases, such as anxiety disorders and certain types of tremors.
Industry: In the pharmaceutical industry, (-)-tertatolol serves as a reference compound for the development and quality control of beta-blocker medications.
Mécanisme D'action
Mechanism: (-)-Tertatolol exerts its effects by competitively inhibiting the binding of endogenous catecholamines to beta-adrenergic receptors. This inhibition prevents the activation of the receptors, thereby reducing the physiological responses mediated by the sympathetic nervous system, such as increased heart rate and blood pressure.
Molecular Targets and Pathways: The primary molecular targets of (-)-tertatolol are the beta-1 and beta-2 adrenergic receptors. By blocking these receptors, (-)-tertatolol modulates various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to decreased cardiac output and vasodilation.
Comparaison Avec Des Composés Similaires
Propranolol: Another non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure.
Uniqueness: (-)-Tertatolol is unique in its pharmacokinetic profile, which includes a longer half-life and higher bioavailability compared to some other beta-blockers. This allows for less frequent dosing and potentially better patient compliance.
Propriétés
Formule moléculaire |
C16H25NO2S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(2S)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m0/s1 |
Clé InChI |
HTWFXPCUFWKXOP-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1SCCC2)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
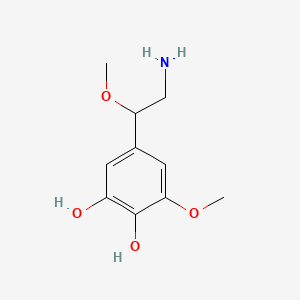
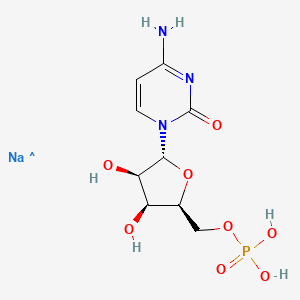
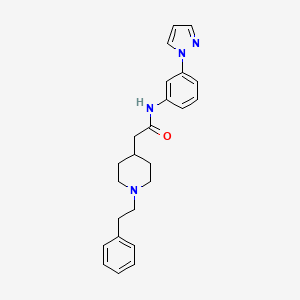
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
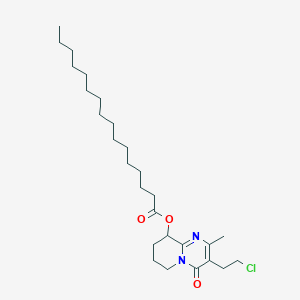
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)
![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)


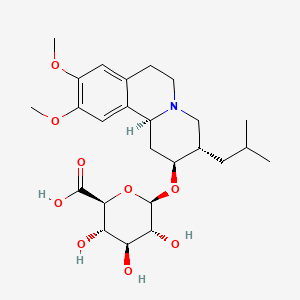
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
